2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a six-membered heterocyclic compound belonging to the pyridazine family. Pyridazines are characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. [, ] PDHP is considered a privileged structure in medicinal chemistry due to its diverse biological and optical properties. [, ]
2-Phenyl-2,3-dihydrophthalazine-1,4-dione is a compound of interest in organic chemistry, particularly due to its unique structural features and potential applications in various fields. This compound belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound can be synthesized from various starting materials, often involving phthalic anhydride or similar derivatives. It is not commonly found in nature but can be produced through chemical synthesis in laboratory settings.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione is classified as a diketone due to the presence of two carbonyl groups within its molecular structure. Its systematic name reflects its phenyl and dihydrophthalazine components, indicating its complex aromatic system.
The synthesis of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione typically involves multi-step reactions. One common method includes the condensation of phthalic anhydride with phenylhydrazine, followed by oxidation processes to form the diketone structure.
The molecular formula of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is . The structure features a phthalazine ring fused with a phenyl group and two ketone functionalities.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions typical of diketones:
These reactions are often facilitated by specific catalysts or under controlled conditions to enhance selectivity and yield.
The mechanism of action for 2-Phenyl-2,3-dihydrophthalazine-1,4-dione primarily involves its reactivity as a diketone:
The reactivity is influenced by steric and electronic factors associated with substituents on the phenyl ring and the positioning of the carbonyl groups.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize this compound’s structure and purity.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione has potential applications in:
2-Phenyl-2,3-dihydrophthalazine-1,4-dione (common synonym: 2-Phenylphthalhydrazide; molecular formula: C₁₄H₁₀N₂O₂), first synthesized via traditional condensation methods, has evolved into a structurally significant heterocyclic compound. Historically, its preparation involved refluxing phthalic anhydride with phenylhydrazine in acetic acid, requiring extended reaction times (hours to days) and often yielding product mixtures [3]. The pivotal advancement came in 2019 with the development of a microdroplet synthesis technique, enabling near-quantitative yields (>90%) within sub-millisecond reaction times at ambient temperature without catalysts. This method, utilizing electrosprayed microdroplets containing equimolar phenyl hydrazine and phthalic anhydride/phthalic acid, demonstrated remarkable chemoselectivity, exclusively forming the six-membered heterocyclic product and eliminating the side products typical of bulk-phase reactions [3]. This breakthrough addressed key synthetic challenges—reaction acceleration and selectivity—propelling the compound into modern medicinal chemistry programs. Its emergence correlates with the growing interest in phthalazine-based pharmacophores observed in early 2000s drug discovery campaigns, particularly as researchers recognized its potential as a synthetically accessible building block for biologically active molecules [6].
Table 1: Evolution of Synthetic Methods for 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
Synthetic Method | Conditions | Reaction Time | Yield (%) | Key Advantages/Limitations |
---|---|---|---|---|
Traditional Condensation | Reflux in acetic acid | Hours to days | 50-75% | Simple setup; forms mixtures, long duration |
Microdroplet Synthesis | Electrospray, ambient temperature | < 1 millisecond | >90% | Catalyst-free, high selectivity, ultrafast |
Chemoselective Alkylation | K₂CO₃, acetone, reflux | 12 hours | Varies* | Enables direct functionalization for derivatives |
*Yields dependent on specific alkylating agent and conditions [2] [3] [6].
The core structure features a bicyclic system comprising a benzene ring fused to a partially reduced pyridazinedione ring, with the critical 2-position substituted by a phenyl group. This architecture confers unique electronic and spatial properties:
Table 2: Key Spectral Features of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione and Derivatives
Structural Feature | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Significance |
---|---|---|---|---|
Parent Dione Core | 1650-1680 (C=O) | - | C=O: ~165-170 ppm | Confirms diketone structure |
N-H | ~3200-3300 (N-H str) | 10.3-11.5 (s, D₂O exchangeable) | - | Confirms NH presence |
O-Alkylated Derivative (e.g., Ester) | 1656-1665 (C=O) | 4.32 (s, -OCH₂-); Aromatic: 6.89-8.32 | -OCH₂-: ~60-65 ppm; C=O: ~165-175 ppm | Confirms O-alkylation chemoselectivity [2] |
N-Alkylated Derivative | 1657-1680 (C=O) | 4.05-4.61 (t, -NCH₂-) | -NCH₂-: ~45-55 ppm; C=O: ~165-170 ppm | Less common, specific conditions required [6] |
The term "privileged scaffold" denotes molecular frameworks capable of providing high-affinity ligands for diverse receptors. 2-Phenyl-2,3-dihydrophthalazine-1,4-dione exemplifies this concept due to its:
Significant therapeutic applications include:
Table 3: Biologically Active Derivatives of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
Derivative Class | Example Compound | Biological Target/Activity | Key Findings |
---|---|---|---|
Peptide-Conjugated Esters/Hydrazides | Methyl 3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoates (e.g., 7c) | VEGFR2 Inhibition / Cytotoxicity (HCT-116) | IC₅₀ = 1.36 μM; Safe to normal cells (WISH); Docked into VEGFR2 ATP site [2] |
Hydrazones | 8b (Specific R group not fully detailed in source) | Cytotoxicity (HCT-116) | IC₅₀ = 2.34 μM [2] |
N-(Piperazinylalkyl) Derivatives | N-[3-(4-(2-Pyrimidinyl)-1-piperazinyl)propyl] derivative | Serotonin Receptors (5-HT₁ₐ) | Moderate affinity (Kᵢ ~72-110 nM), potential anxiolytic/antidepressant leads [6] |
Antibacterial Hydrazones | 8c | Staphylococcus aureus, Escherichia coli | Inhibition zones: 12 mm (S. aureus), 11 mm (E. coli) [2] |
The scaffold’s drug-like properties are further validated by ADME predictions for lead compounds like 7c and 8b, which show favorable pharmacokinetic profiles and adherence to drug-likeness rules, underscoring their developmental potential [2]. Its capacity to serve as a multifunctional template—amenable to structural hybridization with peptides, hydrazones, and complex amines—solidifies its status as a privileged scaffold poised to yield novel therapeutics targeting oncology, CNS disorders, and infectious diseases. Ongoing research focuses on deepening the understanding of its mechanism of action and expanding its derivatization to exploit untapped biological space.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1